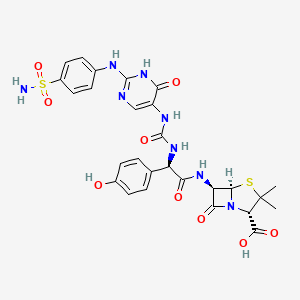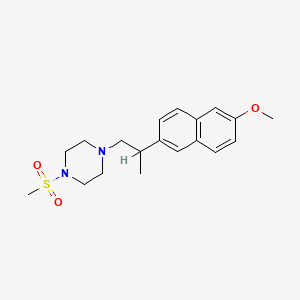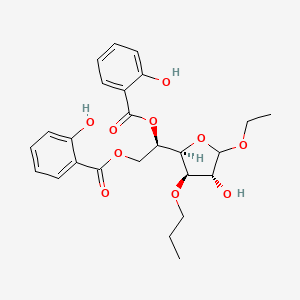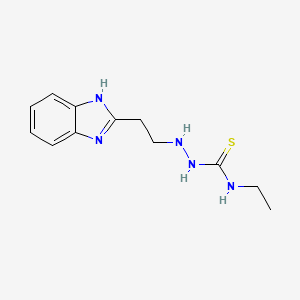![molecular formula C17H11N3O4 B1622293 [2,2':6',2''-Terpiridina]-3',4'-dicarboxílico CAS No. 247058-03-3](/img/structure/B1622293.png)
[2,2':6',2''-Terpiridina]-3',4'-dicarboxílico
Descripción general
Descripción
“[2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid” is a derivative of 2,2’:6’,2’'-Terpyridine . Terpyridine is a heterocyclic compound derived from pyridine. It is a white solid that is soluble in most organic solvents . The compound is mainly used as a ligand in coordination chemistry .
Synthesis Analysis
Terpyridine was first synthesized by G. Morgan and F. H. Burstall in 1932 by the oxidative coupling of pyridines . More efficient syntheses have since been described, mainly starting from 2-acetylpyridine . One method produces an enaminone by the reaction of 2-acetylpyridine with N,N-dimethylformamide dimethyl acetal . The base-catalyzed reaction of 2-acetylpyridine with carbon disulfide followed by alkylation with methyl iodide gives C5H4NCOCH=C(SMe)2. Condensation of this species with 2-acetylpyridine forms the related 1,5-diketone, which condenses with ammonium acetate to form a terpyridine .Molecular Structure Analysis
Terpyridine is a tridentate ligand that binds metals at three meridional sites giving two adjacent 5-membered MN2C2 chelate rings . Terpyridine forms complexes with most transition metal ions as do other polypyridine compounds, such as 2,2’-bipyridine and 1,10-phenanthroline .Chemical Reactions Analysis
Terpyridine complexes, like other polypyridine complexes, exhibit characteristic optical and electrochemical properties: metal-to-ligand charge transfer (MLCT) in the visible region, reversible reduction and oxidation, and fairly intense luminescence . Because they are pi-acceptors, terpyridine and bipyridine tend to stabilize metals in lower oxidation states .Physical And Chemical Properties Analysis
“[2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid” is a solid with a melting point of 89-91 °C . Its empirical formula is C15H11N3 and its molecular weight is 233.27 . It has a density of 1.2±0.1 g/cm3, a boiling point of 402.3±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .Aplicaciones Científicas De Investigación
Dispositivos Optoelectrónicos
El compuesto se utiliza en la creación de materiales supramoleculares basados en complejos de iones metálicos, que han encontrado aplicaciones potenciales en dispositivos optoelectrónicos .
Dispositivos Fotovoltaicos
El compuesto se ha utilizado como especie fotoactiva en dispositivos fotovoltaicos . También se utiliza en la construcción de polímeros π-conjugados para materiales emisores de luz y fotovoltaicos .
Diodos Emisores de Luz de Polímero (PLED)
El compuesto se ha utilizado en la creación de diodos emisores de luz de polímero (PLED) .
Nanotecnología
El compuesto se ha utilizado en nanotecnología .
Quimiosensor Fluorimétrico
El compuesto se ha explorado como una sonda fluorescente de "apagado" para la detección fluorescente de iones Cu (II) . Este sensor mostró una capacidad de complejación altamente selectiva hacia los iones Cu (II) .
Sensores Electroquímicos
El compuesto se ha utilizado en el desarrollo de sensores electroquímicos . Los compuestos sintetizados se utilizaron en membranas poliméricas de sensores electroquímicos .
Catálisis Asimétrica
El compuesto se utiliza en la síntesis de derivados quirales para la catálisis asimétrica .
Medicina
El ácido piridina-2,6-dicarboxílico es una sustancia química importante con obvia actividad biológica y tiene una amplia aplicación en medicina .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 2,2’:6’,2’‘-Terpyridine-3’,4’-dicarboxylic acid, also known as 2,6-dipyridin-2-ylpyridine-3,4-dicarboxylic Acid, include truncated transposase and autolysin . These targets play crucial roles in various biological processes. For instance, autolysin is involved in bacterial cell wall metabolism, while truncated transposase is associated with DNA transposition events .
Mode of Action
The compound interacts with its targets, leading to significant changes in their function. For instance, in the context of platinum (II) complexes, the compound has been shown to exhibit selective cytotoxicity against certain cancer cells . This interaction involves the disruption of mitophagy-related protein expression, dissipation of the mitochondrial membrane potential, elevation of the calcium ion and reactive oxygen species levels, promotion of mitochondrial DNA damage, and reduction in the adenosine triphosphate and mitochondrial respiratory chain levels .
Biochemical Pathways
The compound affects the mitophagy pathway, a selective autophagic process involved in degrading dysfunctional mitochondria . The disruption of this pathway leads to downstream effects such as mitochondrial DNA damage and a decrease in adenosine triphosphate levels .
Pharmacokinetics
It is known that the compound’s bioavailability and pharmacokinetic profile can be influenced by its formulation and route of administration .
Result of Action
The compound’s action results in molecular and cellular effects, particularly in the context of cancer treatment. For instance, it has been shown to exhibit selective cytotoxicity against cisplatin-resistant SK-OV-3/DDP cancer cells . This cytotoxicity is achieved through the disruption of the mitophagy pathway, leading to mitochondrial dysfunction and cell death .
Action Environment
The action, efficacy, and stability of 2,2’:6’,2’‘-Terpyridine-3’,4’-dicarboxylic acid can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemical species . Furthermore, the compound’s action can be influenced by the biological environment, including the presence of specific cell types and the physiological state of the organism .
Análisis Bioquímico
Biochemical Properties
[2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid plays a crucial role in biochemical reactions due to its ability to form stable complexes with metal ions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with copper(II) ions, forming complexes that exhibit significant catalytic activity . These interactions can lead to the modulation of enzyme activity, affecting various biochemical pathways. Additionally, the compound’s ability to bind to metal ions can influence the stability and function of metalloproteins, further highlighting its importance in biochemical research.
Cellular Effects
The effects of [2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid on cellular processes are diverse and significant. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, copper(II) complexes of [2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid have demonstrated antiproliferative effects on various cancer cell lines, including colorectal and ovarian carcinoma cells . These effects are likely due to the compound’s ability to interfere with cellular signaling pathways and induce apoptosis. Furthermore, the compound’s interaction with metal ions can lead to the generation of reactive oxygen species, which can further influence cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of action of [2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid involves its ability to form stable complexes with metal ions, which can then interact with various biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of cellular signaling pathways. For instance, the compound’s interaction with copper(II) ions can result in the formation of complexes that exhibit significant catalytic activity, influencing various biochemical reactions . Additionally, the compound’s ability to bind to metal ions can affect the stability and function of metalloproteins, further highlighting its importance in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid can change over time due to factors such as stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as pH and temperature . Over time, the compound may degrade, leading to changes in its biochemical activity and effects on cellular function. Long-term studies have demonstrated that the compound can have sustained effects on cellular processes, including the modulation of gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of [2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid can vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased toxicity and adverse effects . For instance, high doses of the compound have been associated with increased oxidative stress and cellular damage, while lower doses may have more subtle effects on cellular function and metabolism. These findings highlight the importance of carefully controlling the dosage of the compound in experimental settings to avoid potential toxic effects.
Metabolic Pathways
[2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s ability to form stable complexes with metal ions can affect the activity of metalloenzymes, leading to changes in metabolic pathways . For example, the compound’s interaction with copper(II) ions can influence the activity of enzymes involved in oxidative metabolism, affecting the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of [2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, and its distribution within the cell can be influenced by binding to intracellular proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall biochemical activity.
Subcellular Localization
The subcellular localization of [2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid can have significant effects on its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications For instance, the compound’s interaction with metal ions can influence its localization within the cell, affecting its ability to interact with specific biomolecules and exert its biochemical effects
Propiedades
IUPAC Name |
2,6-dipyridin-2-ylpyridine-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4/c21-16(22)10-9-13(11-5-1-3-7-18-11)20-15(14(10)17(23)24)12-6-2-4-8-19-12/h1-9H,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNSAWMGWRVKGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(C(=C2)C(=O)O)C(=O)O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376258 | |
| Record name | [2,2':6',2''-Terpyridine]-3',4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247058-03-3 | |
| Record name | [2,2':6',2''-Terpyridine]-3',4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Benzoic acid, 2-chloro-4-[(4-heptylbenzoyl)oxy]-, 4-octylphenyl ester](/img/structure/B1622231.png)


